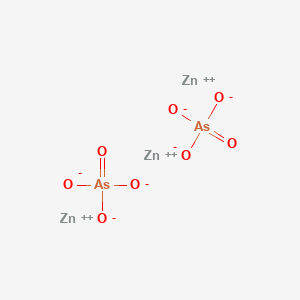
1-(1,2-13C2)ethenylsulfinyl(1,2-13C2)ethene
Übersicht
Beschreibung
1-(1,2-13C2)ethenylsulfinyl(1,2-13C2)ethene is a specialized compound characterized by the incorporation of carbon-13 isotopes at specific positions within its molecular structure. This compound, with the molecular formula C4H6OS, is utilized in various scientific research applications due to its unique isotopic labeling, which aids in tracing and studying chemical reactions and mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-13C2)ethenylsulfinyl(1,2-13C2)ethene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of isotopically labeled precursors, such as 13C-labeled ethylene.
Sulfinylation: The labeled ethylene undergoes a sulfinylation reaction, where a sulfinyl group (SO) is introduced. This step often requires the use of sulfinylating agents like sulfinyl chlorides under controlled conditions.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1,2-13C2)ethenylsulfinyl(1,2-13C2)ethene can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to sulfone using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The ethenyl group can participate in substitution reactions, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under various solvent conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted ethenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(1,2-13C2)ethenylsulfinyl(1,2-13C2)ethene is valuable in several scientific research fields:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways due to its isotopic labeling.
Biology: Helps in metabolic studies by tracking the incorporation and transformation of labeled compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetics to understand the distribution and metabolism of labeled drugs.
Industry: Applied in the development of new materials and catalysts by providing insights into reaction dynamics and mechanisms.
Wirkmechanismus
The mechanism by which 1-(1,2-13C2)ethenylsulfinyl(1,2-13C2)ethene exerts its effects is primarily through its isotopic labeling, which allows for detailed tracking and analysis of chemical reactions. The labeled carbon atoms act as markers, enabling researchers to follow the compound’s transformation and interaction with other molecules. This helps in elucidating reaction pathways, identifying intermediates, and understanding the overall reaction mechanism.
Vergleich Mit ähnlichen Verbindungen
1-(1,2-13C2)ethenylsulfonyl(1,2-13C2)ethene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
1-(1,2-13C2)ethenylthio(1,2-13C2)ethene: Contains a thio group instead of a sulfinyl group.
1-(1,2-13C2)ethenylsulfinyl(1,2-13C2)propene: Similar structure but with a propene backbone.
Uniqueness: 1-(1,2-13C2)ethenylsulfinyl(1,2-13C2)ethene is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and studying chemical reactions. The presence of the sulfinyl group also offers unique reactivity compared to sulfonyl and thio analogs, making it particularly useful in certain types of chemical and biological research.
This detailed overview highlights the significance and versatility of this compound in various scientific domains
Eigenschaften
IUPAC Name |
1-(1,2-13C2)ethenylsulfinyl(1,2-13C2)ethene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6OS/c1-3-6(5)4-2/h3-4H,1-2H2/i1+1,2+1,3+1,4+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSMEHLVLOGBCK-JCDJMFQYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]=[13CH]S(=O)[13CH]=[13CH2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745991 | |
| Record name | [(~13~C_2_)Ethenesulfinyl](~13~C_2_)ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313734-98-3 | |
| Record name | [(~13~C_2_)Ethenesulfinyl](~13~C_2_)ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1313734-98-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















